molecular formula C10H11NO5 B8634878 Dimethyl 5-methoxypyridine-2,4-dicarboxylate CAS No. 97988-77-7

Dimethyl 5-methoxypyridine-2,4-dicarboxylate

Cat. No. B8634878
CAS RN: 97988-77-7
M. Wt: 225.20 g/mol
InChI Key: VQTBHVBQQXPXCS-UHFFFAOYSA-N
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Patent
US05004748

Procedure details

300 mg of dimethyl 5-bromopyridine-2,4-dicarboxylate (from Example 3) are dissolved in 5 ml of absolute methanol, and 120 mg of sodium methylate are added. After 60 hours under reflux, the mixture is poured onto ice and 2 ml of 2N HCl, rendered alkaline with NaHCO3 and extracted with 2 portions of CH2Cl2. After the extract has been dried over MgSO4, the solvent is evaporated. 175 mg of a white solid remain.
Name
dimethyl 5-bromopyridine-2,4-dicarboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:12]([O:14][CH3:15])=[O:13])=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1.C[O-].[Na+].Cl.[C:20]([O-])(O)=[O:21].[Na+]>CO>[CH3:20][O:21][C:2]1[C:3]([C:12]([O:14][CH3:15])=[O:13])=[CH:4][C:5]([C:8]([O:10][CH3:11])=[O:9])=[N:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
dimethyl 5-bromopyridine-2,4-dicarboxylate
Quantity
300 mg
Type
reactant
Smiles
BrC=1C(=CC(=NC1)C(=O)OC)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
120 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 60 hours under reflux
Duration
60 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 portions of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the extract has been dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated

Outcomes

Product
Name
Type
Smiles
COC=1C(=CC(=NC1)C(=O)OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.